The compound can be identified by its CAS number 1339872-02-4 and is often utilized in research settings for its pharmacological properties. Pyrazole derivatives, including (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine, have been studied for their roles in various biological processes, including anti-inflammatory and anti-cancer activities .
The synthesis of (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine typically involves several key steps that can be adapted from established methods for synthesizing pyrazole derivatives.
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, reactions may be conducted in solvents like ethanol or methanol at reflux temperatures to facilitate cyclization.
The molecular structure of (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine features a pyrazole ring substituted with a benzyl group at one position and an ethylamine group at another.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure. For instance, NMR can provide insights into the chemical environment of hydrogen atoms in the molecule .
(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with varied biological activities .
The mechanism of action for (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine largely depends on its interaction with biological targets:
Research indicates that similar pyrazole derivatives exhibit diverse mechanisms, including modulation of signaling pathways related to inflammation and cell proliferation .
The physical properties of (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine are essential for understanding its behavior in biological systems:
These properties are critical when considering formulations for therapeutic applications .
(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has potential applications across various fields:
Given its pharmacological relevance, ongoing research aims to elucidate its full potential within medicinal chemistry .
The installation of the chiral ethylamine moiety in (S)-1-(1-benzyl-1H-pyrazol-4-yl)ethylamine represents a synthetic challenge requiring precise stereocontrol. Contemporary methodologies leverage transition metal-catalyzed asymmetric hydrogenation and reductive amination as pivotal strategies. Metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines derived from 1-(1H-pyrazol-4-yl)ethanone precursors enables high enantiomeric excess (ee). Palladium complexes with chiral phosphine ligands (e.g., (R,R)-Me-DuPhos) facilitate hydrogenation of N-protected enamines, achieving >95% ee under mild hydrogen pressures (5–10 bar) at ambient temperature. The reaction proceeds via a concerted mechanism where chiral induction occurs through substrate-ligand steric and electronic interactions in the transition state [7].
Asymmetric reductive amination offers a complementary route, utilizing sodium triacetoxyborohydride in the presence of chiral organocatalysts. L-Proline-derived catalysts mediate the condensation between 1-(1H-pyrazol-4-yl)ethanone and ammonia sources, followed by stereoselective reduction, yielding the (S)-ethylamine derivative with 88–92% ee. Critical parameters influencing enantioselectivity include solvent polarity (optimal in dichloromethane), temperature (−20°C), and catalyst loading (10 mol%), with higher loadings mitigating imine equilibrium issues but increasing purification complexity [5] [7].
Enzymatic resolution serves as a post-synthetic optimization tool. Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (R)-enantiomer of racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethylamine using vinyl acetate as acyl donor, leaving the desired (S)-enantiomer unreacted. This kinetic resolution achieves ≥99% ee but suffers from yield limitations (theoretical maximum 50%), necessitating recyclization of the undesired enantiomer [4].
Table 1: Comparative Analysis of Stereoselective Methods
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Pd/(R,R)-Me-DuPhos | >95 | 88 | High stereoselectivity |
Reductive Amination | L-Proline/NaBH(OAc)₃ | 88–92 | 75 | Avoids preformed imines |
Enzymatic Resolution | Candida antarctica Lipase B | ≥99 | 45 | Operational simplicity |
Construction of the 1-benzyl-1H-pyrazol-4-yl core precedes chiral amine introduction and employs two principal strategies: cyclocondensation of hydrazines with 1,3-dicarbonyls and N-benzylation of preformed pyrazoles.
Cyclocondensation approaches utilize substituted hydrazines and β-keto esters or 1,3-diketones under acid or base catalysis. Ethyl acetoacetate reacts with benzylhydrazine hydrochloride in refluxing ethanol (12 h) to furnish ethyl 1-benzyl-1H-pyrazole-4-carboxylate (78% yield), which undergoes hydrolysis and Curtius rearrangement to install the amine precursor. Alternatively, Vilsmeier-Haack cyclization enables direct access to 4-formyl derivatives: hydrazones derived from benzylhydrazine and acetylacetone undergo POCl₃/DMF-mediated cyclization at 60–70°C (5 h), yielding 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde (82% yield). This aldehyde serves as a versatile intermediate for subsequent reductive amination to access the ethylamine sidechain [1] [5].
Regioselective N-benzylation addresses limitations of direct cyclization. Deprotonation of 1H-pyrazole-4-carbonitrile with sodium hydride (0°C, THF) generates the pyrazolyl anion, which undergoes SN₂ reaction with benzyl bromide. This approach exploits the higher nucleophilicity of pyrazole-N2 versus N1, ensuring >98% regioselectivity for 1-benzyl regioisomers. Microwave assistance (100°C, 30 min) enhances reaction efficiency (95% yield) by accelerating anion formation and minimizing O-alkylation byproducts [7] [8].
Table 2: Pyrazole Core Assembly Methodologies
Strategy | Reagents/Conditions | Key Intermediate | Yield (%) | Regioselectivity |
---|---|---|---|---|
Hydrazine Cyclocondensation | Benzylhydrazine + ethyl acetoacetate, Δ | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | 78 | N/A |
Vilsmeier-Haack Cyclization | Hydrazone + POCl₃/DMF, 70°C | 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde | 82 | N/A |
N-Alkylation | Pyrazole + NaH/BnBr, microwave | 1-benzyl-1H-pyrazole-4-carbonitrile | 95 | >98% N1 |
Functional group manipulation of the ethylamine moiety is essential for integrating this chiral building block into complex molecules. N-Alkylation proceeds via nucleophilic displacement or Mitsunobu reactions. Treatment of (S)-1-(1-benzyl-1H-pyrazol-4-yl)ethylamine with alkyl halides (e.g., methyl iodide, benzyl bromide) and potassium carbonate in dimethylformamide (25°C, 4–8 h) provides secondary amines in 65–80% yield. Competing pyrazole nitrogen alkylation is suppressed by prior benzyl protection. For sterically hindered electrophiles, the Mitsunobu reaction using triphenylphosphine/diethyl azodicarboxylate (DEAD) and alcohols facilitates N-alkylation under milder conditions (0°C to 25°C), affording N-alkylated products (70–85% yield) with inversion of configuration at chiral alcohols if applicable [4].
Amine protection employs acid-labile groups compatible with pyrazole stability. tert-Butoxycarbonyl (Boc) protection utilizes di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C to 25°C, 2 h), achieving >95% conversion. Carbamate stability permits subsequent orthogonal functionalization of the pyrazole ring. Deprotection requires controlled acidic conditions: trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v, 1 h, 25°C) cleaves Boc without benzyl group removal or racemization. Alternative protection with carbobenzyloxy (Cbz) groups enables hydrogenolytic deprotection (Pd/C, H₂, 1 atm), though this risks concurrent debenzylation of the N1-benzyl substituent unless Pd scavengers are employed [4] [5] [7].
Reductive amination serves as a key strategy for introducing the ethylamine group post-scaffold assembly. 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone undergoes condensation with ammonium acetate in methanol, followed by sodium cyanoborohydride reduction (pH 7, 25°C, 12 h), yielding racemic ethylamine (85% yield). Asymmetric variants, as detailed in Section 1.1, then resolve or stereoselectively generate the chiral center. This sequence exemplifies the strategic advantage of late-stage amine introduction to circumvent stereochemistry complications during earlier synthetic steps [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: